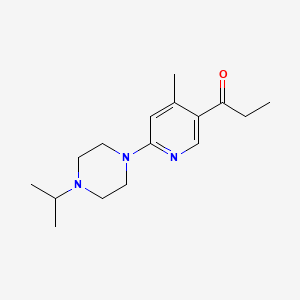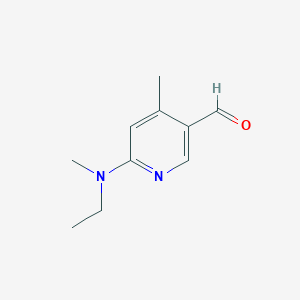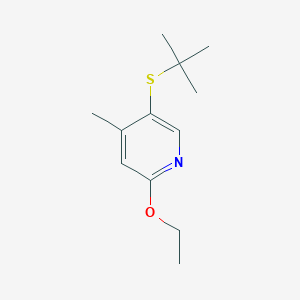
Ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-(4-clorofenil)-2-(difluorometil)nicotinato de etilo es un compuesto químico que pertenece a la clase de los nicotinatos. Se caracteriza por la presencia de un grupo 4-clorofenilo y un grupo difluorometil unidos a una cadena principal de nicotinato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-(4-clorofenil)-2-(difluorometil)nicotinato de etilo normalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida adecuados, como el 4-clorobenzaldehído, el nicotinato de etilo y los agentes difluorometilantes.
Condiciones de reacción: Las condiciones de reacción a menudo implican el uso de catalizadores, disolventes y ajustes específicos de temperatura y presión para facilitar las transformaciones químicas deseadas.
Pasos de reacción: La ruta sintética puede incluir pasos como la sustitución nucleofílica, la esterificación y la difluorometilación para introducir los grupos funcionales deseados en la cadena principal del nicotinato.
Métodos de producción industrial
Los métodos de producción industrial para el 6-(4-clorofenil)-2-(difluorometil)nicotinato de etilo pueden implicar procesos de flujo continuo o por lotes a gran escala. Estos métodos están optimizados para la eficiencia, el rendimiento y la rentabilidad. Las consideraciones clave incluyen la selección de condiciones de reacción escalables, técnicas de purificación y prácticas de gestión de residuos.
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-(4-clorofenil)-2-(difluorometil)nicotinato de etilo puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en formas reducidas con diferentes grupos funcionales.
Sustitución: Las reacciones de sustitución nucleofílica o electrófila pueden reemplazar átomos o grupos específicos dentro de la molécula.
Reactivos y condiciones comunes
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Como el permanganato de potasio o el peróxido de hidrógeno.
Agentes reductores: Como el hidruro de litio y aluminio o el borohidruro de sodio.
Reactivos de sustitución: Como halógenos, nucleófilos o electrófilos.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir varios derivados sustituidos.
Aplicaciones Científicas De Investigación
El 6-(4-clorofenil)-2-(difluorometil)nicotinato de etilo tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones químicas.
Biología: El compuesto puede estudiarse por sus posibles actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: La investigación puede explorar su potencial como intermedio farmacéutico o ingrediente activo en el desarrollo de fármacos.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción del 6-(4-clorofenil)-2-(difluorometil)nicotinato de etilo implica su interacción con dianas moleculares y vías específicas. El compuesto puede ejercer sus efectos a través de:
Dianas moleculares: Uniéndose a enzimas, receptores u otras proteínas específicas.
Vías: Modulando vías bioquímicas, como la transducción de señales o las vías metabólicas.
Comparación Con Compuestos Similares
El 6-(4-clorofenil)-2-(difluorometil)nicotinato de etilo se puede comparar con otros compuestos similares para destacar su singularidad. Los compuestos similares pueden incluir:
6-(4-clorofenil)nicotinato de etilo: Carece del grupo difluorometil.
6-(difluorometil)nicotinato de etilo: Carece del grupo 4-clorofenil.
6-(4-clorofenil)-2-(difluorometil)nicotinato de metilo: Tiene un éster metílico en lugar de un éster etílico.
La presencia tanto del grupo 4-clorofenil como del grupo difluorometil en el 6-(4-clorofenil)-2-(difluorometil)nicotinato de etilo contribuye a sus propiedades químicas y físicas únicas, lo que lo hace distinto de estos compuestos similares.
Propiedades
Fórmula molecular |
C15H12ClF2NO2 |
|---|---|
Peso molecular |
311.71 g/mol |
Nombre IUPAC |
ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C15H12ClF2NO2/c1-2-21-15(20)11-7-8-12(19-13(11)14(17)18)9-3-5-10(16)6-4-9/h3-8,14H,2H2,1H3 |
Clave InChI |
GEIWCHLRLUKPBO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)Cl)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11802758.png)












